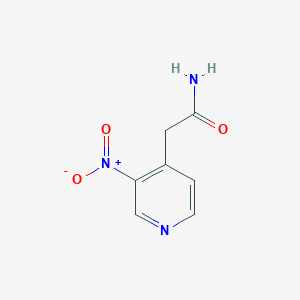

2-(3-Nitropyridin-4-yl)acetamide

Description

Contextual Significance of Substituted Pyridine (B92270) Derivatives in Organic Synthesis

Substituted pyridines are a cornerstone of organic synthesis, serving as crucial building blocks for a vast array of functional molecules. semanticscholar.org The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, can be modified with various functional groups, leading to a diverse range of chemical properties and reactivities. wisdomlib.orgnih.gov These derivatives are not only prevalent in natural products like alkaloids and vitamins but are also integral to the design of pharmaceuticals, agrochemicals, and materials. nih.govnih.govresearchgate.net The introduction of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for creating compounds with specific biological activities or material characteristics. wisdomlib.orgresearchgate.net For instance, substituted pyridines have been shown to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. wisdomlib.orgresearchgate.net

Evolution of Synthetic Strategies for Pyridine-Based Chemical Entities

The synthesis of pyridine derivatives has evolved significantly from early methods that often required harsh conditions and offered limited control over regioselectivity. nih.gov Modern organic synthesis has seen the development of numerous sophisticated and efficient strategies for constructing the pyridine ring and introducing substituents with high precision. organic-chemistry.org These methods include transition metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and various cycloaddition and condensation reactions. semanticscholar.orgnih.gov The use of pyridine N-oxides as reactive intermediates has also become a powerful tool, as they are more susceptible to both electrophilic and nucleophilic attack than the parent pyridine. semanticscholar.org Furthermore, the advent of green chemistry principles has spurred the development of more environmentally benign synthetic routes, such as microwave-assisted and metal-free reactions. nih.gov These advancements have greatly expanded the accessibility and diversity of substituted pyridine compounds available for research and development. sciencedaily.com

Structural Elucidation Challenges and Advanced Methodologies for Complex Heterocycles

Determining the precise three-dimensional structure of complex heterocyclic molecules is a critical yet often challenging task. numberanalytics.com The intricate arrangement of atoms and the potential for various isomeric forms necessitate the use of advanced analytical techniques. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental tools for deducing the connectivity and molecular weight of these compounds. numberanalytics.com For unambiguous structural assignment, especially for crystalline solids, single-crystal X-ray diffraction is the gold standard, providing detailed information about bond lengths, bond angles, and intermolecular interactions. However, obtaining crystals of suitable quality can be a significant hurdle. numberanalytics.com

Overview of Computational Chemistry Contributions to Heterocyclic Research

Computational chemistry has emerged as an indispensable tool in the study of heterocyclic compounds, offering profound insights that complement experimental findings. cuny.edu Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy. semanticscholar.orgresearchgate.netnih.gov These computational models help in understanding reaction mechanisms, predicting the reactivity of different sites within a molecule, and explaining observed experimental outcomes. cuny.edunih.gov Furthermore, computational methods are instrumental in studying non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the solid-state packing of molecules and their interactions with biological targets. semanticscholar.org The synergy between computational and experimental approaches accelerates the pace of research in heterocyclic chemistry. cuny.edu

Scope and Objectives of Academic Inquiry into 2-(3-Nitropyridin-4-yl)acetamide

The academic inquiry into this compound is driven by the desire to understand the fundamental chemical and physical properties of this specific nitropyridine-acylamide system. The primary objectives include the development of a reliable synthetic route to obtain the pure compound, the comprehensive characterization of its molecular and crystal structure using advanced spectroscopic and crystallographic techniques, and the exploration of its electronic properties and intermolecular interactions through computational modeling. This focused investigation aims to contribute to the broader understanding of structure-property relationships in this class of heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitropyridin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-7(11)3-5-1-2-9-4-6(5)10(12)13/h1-2,4H,3H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDZXLOOIDCNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CC(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Nitropyridin 4 Yl Acetamide and Analogues

Foundational Synthetic Routes to Nitropyridyl Building Blocks

The construction of the 2-(3-nitropyridin-4-yl)acetamide scaffold begins with the synthesis of appropriately functionalized nitropyridine intermediates. This typically involves the regioselective introduction of a nitro group onto a pyridine (B92270) ring, followed by the installation of other necessary functional groups.

Regioselective Nitration Protocols for Pyridine Scaffolds

The introduction of a nitro group at the C3 position of the pyridine ring is a critical step. Direct nitration of pyridine itself is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution and can lead to mixtures of isomers. chemrxiv.orgresearchgate.net To overcome this, various strategies have been developed to achieve high regioselectivity.

One common approach involves the nitration of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack, and in the case of 3-substituted pyridines, can direct nitration to the 4-position. For instance, 3-methylpyridine-1-oxide can be nitrated with a mixture of fuming nitric acid and sulfuric acid to yield 3-methyl-4-nitropyridine-1-oxide. orgsyn.org The N-oxide can then be removed by reduction.

Another effective method utilizes dinitrogen pentoxide in an organic solvent, followed by treatment with a bisulfite solution. This procedure has been shown to successfully nitrate (B79036) pyridine compounds to afford 3-nitropyridine (B142982). chemrxiv.org The mechanism is believed to involve the formation of an N-nitropyridinium intermediate, followed by a chemrxiv.orgacs.org sigmatropic shift of the nitro group to the C3 position. chemrxiv.org

A summary of common nitration conditions is presented in Table 1.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Pyridine | Dinitrogen pentoxide, CH2Cl2; then NaHSO3, MeOH/H2O | 3-Nitropyridine | - | chemrxiv.org |

| 3-Methylpyridine-1-oxide | Fuming HNO3, H2SO4 | 3-Methyl-4-nitropyridine-1-oxide | 70-73 | orgsyn.org |

| 2-Chloro-4-aminopyridine | 65% HNO3, concentrated H2SO4 | 4-Amino-2-chloro-3-nitropyridine | - | rsc.org |

Halogenation and Subsequent Functionalization of Pyridine Rings

Halogenated pyridines are versatile intermediates for the synthesis of this compound and its analogues. The halogen atom can serve as a handle for the introduction of the acetamide (B32628) side chain via various cross-coupling reactions or nucleophilic substitutions.

The regioselective halogenation of pyridines can be challenging. chemrxiv.org Electrophilic halogenation of pyridine typically occurs at the 3-position and often requires harsh conditions. chemrxiv.org However, innovative methods have been developed to achieve selective halogenation at the 4-position. One such method involves the use of designed heterocyclic phosphines that are installed at the 4-position of pyridines as phosphonium (B103445) salts. These salts can then be displaced by halide nucleophiles to afford 4-halopyridines. acs.orgnih.gov This two-step process has been shown to be effective for a broad range of unactivated pyridines. acs.orgnih.gov

Another strategy involves the conversion of pyridines to their N-oxides, which can then undergo 4-selective nitration. The resulting 4-nitropyridine (B72724) N-oxide can be treated with phosphorus halides (PHal3 or P(O)Hal3) to yield the corresponding 4-halopyridine. nih.gov

Once the 4-halopyridine is obtained, it can be further functionalized. For example, a 4-halopyridine can undergo nucleophilic aromatic substitution with an appropriate nucleophile to introduce the desired side chain.

Direct Synthesis of this compound

The direct synthesis of this compound can be approached through the formation of the acetamide moiety on a pre-formed 3-nitropyridin-4-yl precursor.

Amidation Reactions for Acetamide Moiety Formation

A key step in the synthesis is the formation of the amide bond. This can be achieved through the reaction of a (3-nitropyridin-4-yl)acetic acid derivative with ammonia (B1221849) or an ammonia equivalent. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activating agents. nih.gov

A common method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester. For instance, (3-nitropyridin-4-yl)acetic acid could be converted to its corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride would then readily react with ammonia to form the desired acetamide.

Alternatively, the methyl ester, methyl (3-nitropyridin-4-yl)acetate, can be directly amidated using ammonia. This reaction, often referred to as ammonolysis, typically requires heating the ester with a concentrated solution of ammonia in a sealed vessel.

Coupling Strategies Involving 3-Nitropyridin-4-yl Precursors

A crucial precursor for the synthesis is methyl (3-nitropyridin-4-yl)acetate. A documented synthesis of this compound starts from 4-chloro-3-nitropyridine (B21940). chemrxiv.org The reaction of 4-chloro-3-nitropyridine with the anion of a malonic ester, followed by hydrolysis and decarboxylation, can lead to (3-nitropyridin-4-yl)acetic acid, which can then be esterified. A more direct route involves the vicarious nucleophilic substitution of a hydrogen atom in 3-nitropyridine with an appropriate carbon nucleophile. For example, reacting 3-nitropyridine with methyl chloroacetate (B1199739) in the presence of a strong base can yield methyl (3-nitropyridin-4-yl)acetate. nih.gov

The subsequent conversion of methyl (3-nitropyridin-4-yl)acetate to this compound would involve amidation with ammonia.

| Precursor | Reagents and Conditions | Intermediate | Reference |

| 3-Nitropyridine | Methyl chloroacetate, strong base | Methyl (3-nitropyridin-4-yl)acetate | nih.gov |

Advanced Synthetic Transformations Leading to the Compound

Modern synthetic organic chemistry offers a variety of advanced methods that could be applied to the synthesis of this compound and its analogues.

One powerful technique is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net A 4-halo-3-nitropyridine could be coupled with a protected acetylene (B1199291) derivative, such as trimethylsilylacetylene. Subsequent deprotection and hydration of the alkyne would yield a (3-nitropyridin-4-yl)ethanone, which could then be converted to the acetamide through various functional group transformations.

Catalytic amidation reactions represent another advanced approach. These methods avoid the need for stoichiometric activating agents and often proceed under milder conditions. For example, certain transition metal catalysts can facilitate the direct amidation of esters with amines. While a specific application to methyl (3-nitropyridin-4-yl)acetate is not explicitly documented, these catalytic systems offer a promising avenue for a more efficient synthesis.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halonitropyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of substituted nitropyridines. wikipedia.org The reaction involves the displacement of a leaving group, typically a halide, from a pyridine ring that is activated by electron-withdrawing groups, such as the nitro group. wikipedia.org For the synthesis of this compound, a common precursor is a 4-halo-3-nitropyridine. The nitro group at the 3-position activates the 4-position for nucleophilic attack. wikipedia.orgyoutube.com

The general mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. researchgate.net The aromaticity is restored upon the departure of the leaving group. youtube.com The rate of this reaction is significantly influenced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com

A plausible, though not explicitly documented in the provided results, two-step route to the target compound could involve:

Reaction of 4-chloro-3-nitropyridine with a malonate ester in the presence of a base. The malonate anion acts as the nucleophile.

Subsequent hydrolysis, decarboxylation, and amidation of the resulting pyridyl-malonate ester to form the final acetamide product.

Alternatively, a direct substitution using a glycinamide (B1583983) equivalent could be envisioned, although this may be less common. Studies have reported the successful substitution of the nitro group itself in methyl 3-nitropyridine-4-carboxylate with nucleophiles like the malonic ester anion, highlighting the versatility of SNAr on activated pyridine systems. researchgate.net

Palladium-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are widely used in the synthesis of complex organic molecules, including pharmaceuticals. nih.govresearchgate.netrsc.org These reactions, such as the Suzuki, Stille, and Sonogashira couplings, provide efficient methods for constructing Csp²-Csp² and Csp²-Csp bonds. libretexts.org

For the synthesis of this compound, a palladium-catalyzed approach would typically involve coupling a 4-halo-3-nitropyridine with a suitable organometallic reagent containing the acetamide moiety or a precursor.

Key aspects of these reactions include:

Catalyst System: The choice of palladium catalyst and, crucially, the supporting ligand is vital for reaction success. mit.edu Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netmit.edu

Substrate Scope: These methods are known for their broad functional group tolerance, allowing for the synthesis of highly functionalized molecules under relatively mild conditions. researchgate.netrsc.org

Versatility: Different coupling reactions can be used. For example, a Suzuki reaction might couple a 4-halonitropyridine with an acetamide-bearing boronic acid derivative. The Stille reaction uses organotin reagents, while the Sonogashira reaction couples terminal alkynes. libretexts.org

While the direct synthesis of this compound via this method is not detailed in the search results, the principles of palladium-catalyzed cross-coupling are well-established for pyridine systems and represent a viable synthetic strategy. nih.govresearchgate.netrsc.org

Tandem Reaction Sequences and Cascade Cyclizations

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgrsc.org This approach enhances molecular complexity in a single step, improving atom economy and reducing waste. wikipedia.orgrsc.org

In the context of nitropyridine synthesis, tandem reactions can be employed to construct the heterocyclic ring system itself or to elaborate upon it. For instance, a reaction could be initiated that forms a substrate in situ, which then undergoes a subsequent intramolecular reaction. researchgate.net

One example of a complex reaction sequence is the three-component ring transformation (TCRT) of dinitropyridone with a ketone and ammonia, which can produce various nitropyridines that are otherwise difficult to synthesize. nih.gov This "scrap and build" strategy involves the ring-opening of a substrate followed by the construction of a new ring system. nih.gov

Another relevant sequence is a rearrangement reaction of 3-halo-4-aminopyridines with acyl chlorides. This process involves an initial N-acylation, followed by an intramolecular nucleophilic aromatic substitution (a type of Smiles rearrangement) to yield α-substituted pyridin-4-yl acetamides. researchgate.netnih.gov This tandem reaction results in a formal two-carbon insertion. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions and waste. Key parameters include the choice of solvent, catalyst, temperature, and pressure.

Catalyst Systems for Specific Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis. ub.eduorganic-chemistry.org The choice of catalyst is paramount for achieving high efficiency and selectivity in these reactions. researchgate.netresearchgate.net

Reduction of Nitro Groups: A common FGI is the reduction of a nitro group to an amine. This is often a key step in the synthesis of more complex molecules. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a standard method. Other reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media are also effective.

Amide Formation: The conversion of a carboxylic acid to an amide, a key transformation for the synthesis of the title compound, can be facilitated by various coupling reagents. Alternatively, converting a nitrile to an amide can be achieved through hydration, which can be catalyzed by acids or bases, or by transition metal catalysts.

C-C and C-N Bond Formation: As discussed in section 2.3.2, palladium catalysts with specific phosphine ligands (e.g., Buchwald-Hartwig or BrettPhos ligands for amination) are essential for cross-coupling reactions. researchgate.netmit.edu The ligand's structure influences the catalyst's activity, stability, and selectivity. mit.edu

Continuous flow reactors are also increasingly used for FGIs, offering advantages in safety, efficiency, and scalability, particularly for reactions involving unstable intermediates like diazonium salts. ucd.ie

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental physical parameters that control the rate of chemical reactions.

Temperature: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. However, for many reactions, there is an optimal temperature range. Excessively high temperatures can lead to decomposition of reactants, products, or catalysts, resulting in lower yields and the formation of impurities. For example, in the synthesis of nitropyridine derivatives, heating to 120-125°C is sometimes required for substitution reactions. google.com Conversely, some reactions, like certain vicarious nucleophilic substitutions, are performed at very low temperatures (e.g., -60°C) to control selectivity. acs.org

Pressure: For most solution-phase reactions, the effect of pressure on reaction rates is negligible unless it is extremely high. rsc.org However, pressure becomes a significant variable when gaseous reagents are involved, such as in catalytic hydrogenations (controlling hydrogen gas pressure) or carbonylation reactions. In some specific cases, pressure can influence the equilibrium and rate constants of complex reactions by affecting the stability of transition states and intermediates. nih.govrsc.org Studies on gas-phase reactions show that rate coefficients can be strongly dependent on both pressure and temperature. nih.govresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The paradigm of green chemistry offers a framework to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of complex molecules like this compound, these principles are applied to overcome the challenges of conventional methods, which may involve hazardous solvents, stoichiometric reagents, and multiple energy-intensive steps. mdpi.comresearchgate.net Key green approaches include the use of environmentally benign solvents, the development of catalyst-free reactions, and the design of efficient one-pot procedures to improve atom economy and reduce waste. mdpi.comresearchgate.net

A primary goal of green chemistry is to replace volatile and hazardous organic solvents with safer alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Aqueous mixtures, such as water-isopropanol (H₂O-IPA) or water-ethanol (H₂O-EtOH), are particularly effective as they can offer a balance of polarity to dissolve both non-polar organic substrates and polar reagents, while remaining significantly more environmentally friendly than solvents like DMF or chlorinated hydrocarbons. unibo.itmdpi.com

Research into the synthesis of related heterocyclic structures, such as 2-amino-4H-chromene-3-carbonitrile derivatives, has demonstrated the successful use of a water–EtOH (1:1) solvent system. rsc.orgnih.gov This approach not only aligns with green chemistry principles but can also lead to high yields and simplified product isolation, often through simple filtration after precipitation in water. nih.gov In some cases, the use of water as a solvent under catalyst-free conditions has been shown to be effective for producing acetamide derivatives. derpharmachemica.com The application of such aqueous solvent systems to the synthesis of this compound could similarly reduce the environmental footprint of the manufacturing process.

Table 1: Examples of Environmentally Benign Solvent Systems in Heterocycle Synthesis

| Product Class | Solvent System | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| 2-amino-4H-chromene-3-carbonitrile derivatives | water–EtOH (1:1) | Pyridine-2-carboxylic acid (P2CA) | High yields (up to 98%), short reaction times, adherence to green principles. | rsc.orgnih.gov |

| N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives | Water | None (Catalyst-free) | Eco-friendly, simple work-up, high yields. | derpharmachemica.com |

| Ethenzamide (2-ethoxybenzamide) | Water | Phase Transfer Catalyst (PTC) | High yields (80-95%), shorter reaction times with microwave or ultrasound. | mdpi.com |

Eliminating or reducing the need for catalysts, particularly those based on heavy or toxic metals, is a significant advancement in green synthesis. Catalyst-free reactions simplify purification procedures, reduce costs, and avoid the environmental hazards associated with catalyst disposal. rsc.org Several studies have reported the successful synthesis of pyridine and acetamide derivatives without the need for a catalyst. derpharmachemica.comresearchgate.net

For instance, a novel catalyst-free method for synthesizing N-pyridin-2-yl carbamates from N-hetaryl ureas and alcohols has been developed, highlighting an environmentally friendly technique that proceeds in good to high yields. rsc.org Similarly, the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives has been achieved in high yields using water as a solvent under catalyst-free conditions. derpharmachemica.com Another approach involves the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through the C–H functionalization of pyridine N-oxides. rsc.org These methodologies, which often rely on the inherent reactivity of the starting materials under specific conditions (e.g., thermal or solvent-free), could be adapted for the synthesis of this compound, thereby streamlining the process and minimizing waste.

Table 2: Catalyst-Free Synthesis of Pyridine and Acetamide Analogues

| Product Class | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| N-pyridin-2-yl carbamates | Reaction of N-hetaryl ureas and alcohols | Good-to-high yields (48–94%), environmentally friendly. | rsc.org |

| Pyridine-2-yl substituted ureas | Reaction of pyridine N-oxides and dialkylcyanamides | Solvent- and halide-free, atom-economical, high yields (63–92%). | rsc.org |

| 2-aminopyridine derivatives | Four-component reaction under solvent-free conditions | Rapid, efficient, simple, and practical. | researchgate.net |

| N-Acetanilides and N-benzothiazole-2-yl-acetamides | Reaction of anilines/aminothiazoles with acetic anhydride (B1165640) | Solvent-free, no external heating, instantaneous reaction, good yields. | scielo.br |

Numerous one-pot procedures have been developed for the synthesis of functionalized pyridines and related heterocycles. A notable example is a one-pot, three-component reaction for synthesizing highly functionalized N-alkylated pyridines under microwave irradiation, which features high yields, mild conditions, and short reaction times. mdpi.com Another study describes a novel one-pot, multi-step domino strategy for the synthesis of functionalized 2-substituted (pyrrolo[3,2-c]pyridin-3-yl)-N-arylacetamides in water, highlighting bond-forming efficiency and the use of a green reaction medium. nih.gov Similar strategies often employ multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govglobalresearchonline.net Applying a one-pot MCR approach to the synthesis of this compound could significantly improve the efficiency and sustainability of its production.

Table 3: Examples of One-Pot Syntheses for Pyridine and Acetamide Analogues

| Product Class | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| (pyrrolo[3,2-c]pyridin-3-yl)-N-arylacetamides | One-pot multi-step domino reaction | Water as solvent | Readily available starting materials, simple procedure, satisfactory yields. | nih.gov |

| N-alkylated pyridines | One-pot three-component reaction | EtOH solvent, K₂CO₃ base, microwave irradiation | High yields, short reaction times, atom-efficiency, simple execution. | mdpi.com |

| (furo[3,2-g]chromen-6-yl)acetamide derivatives | One-pot multicomponent reaction | p-Toluenesulfonic acid catalyst | Efficient methodology for complex acetamide derivatives. | globalresearchonline.net |

| 1,4-disubstituted 1,2,3-triazoles | One-pot multicomponent synthesis | Ag₂O–ZnO catalyst, room temperature | Eliminates external additives and harsh conditions, high catalyst recoverability. | rsc.org |

| 1-Aryl-3-trifluoromethylpyrazoles | One-pot reaction from nitrile imines | Mild conditions, scalable, wide functional group tolerance. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 3 Nitropyridin 4 Yl Acetamide

Reactivity Profiles of the Nitro Group

The nitro group is a powerful electron-withdrawing moiety that profoundly influences the chemical reactivity of the pyridine (B92270) ring. It not only deactivates the ring towards electrophilic attack but also activates it for nucleophilic substitution and addition reactions.

Reduction Reactions of the Nitro Moiety to Amines

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For 2-(3-Nitropyridin-4-yl)acetamide, this reaction yields the corresponding 2-(3-aminopyridin-4-yl)acetamide, a valuable intermediate for further functionalization. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups and the desired reaction conditions. acs.orgresearchgate.net

Common methods for the reduction of aromatic nitro groups, which are applicable to this compound, include catalytic hydrogenation and chemical reduction using metals in acidic media or complex metal hydrides. acs.orgcymitquimica.comyoutube.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a clean and efficient method. acs.org Chemical reductions offer a wide range of conditions; for instance, tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for nitro group reduction. cymitquimica.com Another common approach involves the use of iron powder in acetic acid. cymitquimica.com Milder conditions can also be achieved using reagents like sodium borohydride (B1222165) in the presence of a nickel catalyst, such as nickel(II) acetate (B1210297) or a phosphine-ligated nickel complex. acs.orgyoutube.com

Table 1: Representative Conditions for the Reduction of the Nitro Group

| Reagent System | Solvent(s) | Typical Conditions | Product |

| H₂, Pd/C | Ethanol, Methanol | Room temperature to 50 °C, 1-5 atm H₂ | 2-(3-Aminopyridin-4-yl)acetamide |

| Fe, CH₃COOH | Acetic Acid, Water | Reflux | 2-(3-Aminopyridin-4-yl)acetamide |

| SnCl₂·2H₂O, conc. HCl | Ethanol | Reflux | 2-(3-Aminopyridin-4-yl)acetamide |

| NaBH₄, Ni(OAc)₂·4H₂O | Methanol, Water | Room temperature | 2-(3-Aminopyridin-4-yl)acetamide |

Nucleophilic Additions to the Activated Pyridine Ring

The presence of the electron-withdrawing nitro group at the C-3 position significantly lowers the electron density of the pyridine ring, making it susceptible to nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group, namely C-2, C-4, and C-6. In this compound, the C-4 position is already substituted. Therefore, nucleophilic attack is regioselectively directed to the C-2 and C-6 positions.

A key reaction in this category is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. derpharmachemica.comacs.orgresearchgate.net This methodology allows for the introduction of a variety of substituents onto the electron-deficient ring. For instance, the reaction of 3-nitropyridines with carbanions stabilized by a leaving group (e.g., from chloromethyl phenyl sulfone) or with aminating agents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base (e.g., potassium tert-butoxide), leads to the substitution of a hydrogen atom, typically at the C-2 or C-6 position. acs.orgacs.org The acetamido group at the C-4 position will exert its own electronic and steric influence on the regioselectivity of such attacks.

In some cases involving halo-nitropyridines, nucleophilic substitution can be accompanied by unexpected rearrangements. For example, studies on 3-bromo-4-nitropyridine (B1272033) have shown that reaction with amines can lead to a migration of the nitro group. rsc.org While this compound does not possess a halogen leaving group, this highlights the complex reactivity patterns that can emerge in activated pyridine systems.

Table 2: Potential Nucleophilic Addition/Substitution Reactions

| Nucleophile/Reagent | Base | Expected Product(s) | Reaction Type |

| R-CH₂-X (e.g., X=SO₂Ph) | KOtBu | 2-(6-Alkyl-3-nitropyridin-4-yl)acetamide | VNS (Alkylation) |

| NH₂OH | KOtBu | 2-(6-Amino-3-nitropyridin-4-yl)acetamide | VNS (Amination) |

| R-SH | K₂CO₃ | 2-(6-Thioalkyl-3-nitropyridin-4-yl)acetamide | SNAr (if a leaving group were present) / VNS |

Transformations Involving the Acetamide (B32628) Functionality

The acetamide group offers further opportunities for chemical modification, although its reactivity is generally lower than that of the activated nitro-pyridine system.

Hydrolysis and Transamidation Reactions

The acetamide linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-amino-3-nitropyridine-4-acetic acid. Basic hydrolysis is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). youtube.com This proceeds via nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, followed by the elimination of the amide anion. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water. Kinetic studies on related pyridinecarboxamides show that such hydrolyses follow first-order kinetics. researchgate.net

Transamidation, the exchange of the amine portion of an amide, is also a feasible reaction, though it often requires forcing conditions or catalysis. Heating this compound with a high-boiling amine could potentially lead to the formation of a new amide, displacing the original acetamide nitrogen.

N-Alkylation and N-Acylation Reactions of the Amide Nitrogen

The nitrogen atom of the acetamide group is generally a poor nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group. Consequently, N-alkylation and N-acylation are challenging reactions that typically require specific activation.

For N-alkylation, the amide must first be deprotonated using a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form the corresponding amide anion. derpharmachemica.comstackexchange.com This highly nucleophilic anion can then react with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) to yield the N-alkylated product. derpharmachemica.com Alternative acid-catalyzed methods exist, for example, reacting the amide with an alcohol or aldehyde under reductive conditions. acs.orgflvc.orggoogle.com

N-acylation to form an imide derivative is also possible. This can be achieved by reacting the amide with a highly reactive acylating agent like an acid anhydride (B1165640) or acyl chloride, often in the presence of a catalyst. For instance, magnesium bromide etherate has been shown to catalyze the N-acylation of amides with acid anhydrides. scribd.com More modern approaches utilize organocatalysts to achieve the direct N-acylation of primary amides with aldehydes under oxidative conditions. acs.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. The presence of a strongly electron-withdrawing nitro group further deactivates the ring. In acidic media, which are typical for many EAS reactions like nitration or sulfonation, the pyridine nitrogen becomes protonated, creating a pyridinium (B92312) ion. youtube.comrsc.org This positive charge dramatically increases the deactivation of the ring, rendering it highly resistant to attack by electrophiles.

For this compound, the combined deactivating effects of the pyridine nitrogen, the C-3 nitro group, and the C-4 acetamido group make electrophilic aromatic substitution practically unfeasible under standard conditions. youtube.comrsc.orgacs.orgmasterorganicchemistry.com Reactions such as nitration, sulfonation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and are unlikely to proceed with any reasonable yield or selectivity.

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular cyclization reactions are a powerful tool for the construction of complex molecular architectures from relatively simple linear precursors. For a compound like this compound, such reactions would be anticipated to be a viable route to novel fused heterocyclic structures.

Base-Induced Rearrangements and Their Mechanisms

Base-induced rearrangements in nitropyridine systems can be complex, sometimes involving migration of the nitro group. For instance, studies on related compounds like 3-bromo-4-nitropyridine have shown that reactions with amines can lead to unexpected nitro-group migration products alongside the expected nucleophilic substitution products. However, no such studies have been specifically reported for this compound. A plausible, though unconfirmed, base-induced reaction for this compound could involve the deprotonation of the acetamide nitrogen or the α-carbon, followed by an intramolecular nucleophilic attack on the pyridine ring. The specific outcomes of such a reaction would be highly dependent on the reaction conditions, including the nature of the base and solvent used.

Reaction Kinetics and Transition State Analysis

A thorough understanding of a chemical reaction requires knowledge of its kinetics and the energetics of its transition states. This information, typically obtained through a combination of experimental rate measurements and computational modeling, is crucial for optimizing reaction conditions and understanding reaction mechanisms.

Regrettably, there are no published studies on the reaction kinetics or transition state analysis for any of the potential reactions of this compound. Such an investigation would be a novel research endeavor. It would likely involve monitoring the rate of disappearance of the starting material or the appearance of a product under various conditions (e.g., different temperatures, catalyst concentrations) to determine the rate law and activation parameters. Computational chemistry could then be employed to model the potential reaction pathways and calculate the energies of the transition states, providing a deeper insight into the reaction mechanism.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of 2-(3-Nitropyridin-4-yl)acetamide.

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not widely published. The carbon spectrum would be expected to show distinct signals for each of the seven carbon atoms in the molecule. The carbons of the pyridine (B92270) ring would resonate in the aromatic region (typically 120-160 ppm), with their exact shifts influenced by the positions of the nitro and acetamidoethyl substituents. The carbonyl carbon of the acetamide (B32628) group would appear significantly downfield, generally in the range of 160-180 ppm, while the methylene (B1212753) carbon would be found in the aliphatic region.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for establishing the sequence of protons around the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This technique would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting the acetamide side chain to the pyridine ring. For instance, correlations between the methylene protons of the acetamide group and the carbons of the pyridine ring would confirm the point of attachment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm the presence of its key functional groups. While specific experimental data is not available, typical regions of absorption can be predicted:

N-H Stretching: The amide N-H stretch would likely appear as one or two bands in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylene group would be in the 2850-3000 cm⁻¹ range.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the region of 1650-1690 cm⁻¹.

N-O Stretching: The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are characteristic and would appear as two strong bands, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C=N and C=C Stretching: Vibrations associated with the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also be expected to show characteristic peaks for the nitro and pyridine ring vibrations. The symmetric stretching of the nitro group often gives a strong Raman signal.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C7H7N3O3, the expected exact mass is 181.0487. HRMS analysis would confirm this precise mass, thereby verifying the compound's elemental formula and distinguishing it from other potential isomers. This technique is particularly valuable in confirming the successful synthesis of the target molecule and ensuring its purity.

Fragmentation Pattern Interpretation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to piece together its connectivity.

The fragmentation of nitro-containing aromatic compounds often involves characteristic losses. For this compound, key fragmentation pathways would likely involve the loss of the nitro group (NO2, 46 Da) and the acetamide side chain or parts of it. youtube.com The fragmentation of the pyridine ring itself can also provide valuable structural clues. acs.org For instance, the loss of the acetamide group (CH3CONH, 58 Da) or the cleavage of the C-N bond between the pyridine ring and the acetamide nitrogen would produce significant fragment ions. The presence of a prominent peak at m/z 123 would suggest the loss of the acetamide group, while a peak at m/z 43 would correspond to the acetyl cation (CH3CO+). The interpretation of these fragments, often aided by computational predictions and comparison with related structures, allows for a detailed structural assignment. libretexts.orgsapub.org

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

| [M-NO2]+ | [C7H7N2O]+ | 135.0558 |

| [M-CH2CONH2]+ | [C5H4N2O2]+ | 124.0273 |

| [C5H4N2O2]+ | 3-Nitropyridine (B142982) cation | 124.0273 |

| [CH3CO]+ | Acetyl cation | 43.0184 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption and emission of electromagnetic radiation corresponding to electronic transitions between different energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.

Fluorescence Spectroscopy (if applicable for relevant derivatives)

Fluorescence is the emission of light from a molecule after it has absorbed light. While many organic molecules absorb UV or visible light, not all are fluorescent. The fluorescence properties of a molecule are highly dependent on its structure and environment.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its molecular structure. It would confirm the connectivity of the atoms, the planarity of the pyridine ring, and the conformation of the acetamide side chain relative to the ring. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing information about intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netmdpi.comresearchgate.net This information is crucial for understanding the solid-state properties of the compound. The crystal structure of related nitropyridine derivatives has been reported, providing a basis for comparison. sigmaaldrich.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. nih.gov A typical DFT study involves selecting a functional (like B3LYP) and a basis set (such as 6-311G(d,p)) to solve the Schrödinger equation approximately. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For 2-(3-Nitropyridin-4-yl)acetamide, this would involve calculating the total energy for various spatial arrangements (conformers), particularly concerning the rotation around the C-C and C-N single bonds connecting the pyridine (B92270) ring and the acetamide (B32628) side chain.

The analysis would identify the most stable conformer (the global minimum) and any other low-energy conformers (local minima). Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined for the optimized geometry. For instance, the dihedral angles between the pyridine ring and the acetamide group would reveal the degree of planarity in the molecule, which can influence its electronic properties and crystal packing. researchgate.net Studies on similar molecules, like N-phenyl-N-(pyridin-4-yl)acetamide, have shown how these dihedral angles dictate the extent of conjugation. researchgate.net

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.gov This theoretical spectrum can be a powerful tool for interpreting experimental data.

Each calculated frequency is associated with a specific atomic motion, such as C-H stretching, C=O stretching, or the bending of the pyridine ring. By comparing the calculated vibrational spectra with experimentally obtained spectra (e.g., from FTIR spectroscopy), one can confirm the structure of the synthesized compound and make detailed assignments for each experimental band. nih.govnih.gov Theoretical calculations often show good agreement with experimental results, typically with scaling factors applied to correct for approximations in the computational method and anharmonicity. nih.gov

DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts are then compared to experimental values, typically measured in a solvent like CDCl₃ or DMSO. znaturforsch.comsigmaaldrich.com

This comparison helps in the definitive assignment of signals in the experimental NMR spectrum to specific hydrogen and carbon atoms in the this compound molecule. znaturforsch.com While predictive methods provide approximate values, they are invaluable for interpreting complex spectra and confirming structural assignments. pdx.edunih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnumberanalytics.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.orgyoutube.com The energies of these orbitals, E(HOMO) and E(LUMO), and the energy gap between them (ΔE = E(LUMO) - E(HOMO)) are crucial indicators of a molecule's chemical stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive. nih.gov The spatial distribution of the HOMO and LUMO electron densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, one would expect the HOMO to be located on the more electron-rich parts of the molecule, while the LUMO would likely be centered on the electron-deficient nitro-substituted pyridine ring.

Table 1: Illustrative Frontier Molecular Orbital Data This table illustrates the type of data generated from an FMO analysis. The values are not specific to this compound.

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Ionization Potential (I) and Electron Affinity (A) : These can be approximated using Koopman's theorem as I ≈ -E(HOMO) and A ≈ -E(LUMO).

Chemical Hardness (η) : Defined as η = (I - A) / 2, it measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." dergipark.org.tr

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability and reactivity.

Electronegativity (χ) : Calculated as χ = (I + A) / 2, it measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Given by ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ), this index quantifies the ability of a molecule to accept electrons, acting as an electrophile. dergipark.org.tr

These descriptors provide a comprehensive picture of the molecule's stability and potential for reaction. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors This table illustrates the type of data generated from a global reactivity analysis. The values are not specific to this compound.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.1 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electronegativity (χ) | 4.3 |

| Electrophilicity Index (ω) | 4.20 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface. For "this compound," the MEP surface would likely reveal a high electron density around the oxygen atoms of the nitro and acetamide groups, as well as the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the acetamide and the pyridine ring would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Nonlinear Optical (NLO) Properties Calculations

Computational methods are instrumental in predicting the Nonlinear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. For "this compound," the presence of a nitro group (an electron-withdrawing group) and a pyridine ring suggests potential NLO activity. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can determine the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations would help in assessing the NLO response of the molecule. Studies on similar organic molecules with donor-acceptor functionalities have shown that such computational predictions are valuable in identifying promising NLO materials. researchgate.netalliedacademies.org

Excited State Calculations (e.g., Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. For "this compound," TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions. bldpharm.com This information is vital for understanding the molecule's behavior upon light absorption and its potential use in applications such as photosensitizers or in the design of UV-Vis active materials. The calculated electronic transitions would likely involve charge transfer from the pyridine and acetamide moieties to the nitro group.

Advanced Wavefunction Analysis (e.g., ELF, LOL, RDG, PDOS, TDOS)

Advanced wavefunction analysis techniques provide deeper insights into the chemical bonding and non-covalent interactions within "this compound."

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These analyses map the electron localization in a molecule, providing a clear picture of bonding, lone pairs, and atomic shells. For the title compound, ELF and LOL would visualize the covalent bonds and the lone pair regions on the oxygen and nitrogen atoms. researchgate.netnih.gov

Reduced Density Gradient (RDG): RDG analysis is used to identify and visualize weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. In the context of the crystal structure or molecular aggregates of "this compound," RDG would reveal the nature and strength of intermolecular interactions.

Partial and Total Density of States (PDOS and TDOS): The density of states analysis provides information about the contribution of different orbitals to the molecular orbitals. PDOS and TDOS plots for "this compound" would illustrate the composition of the frontier molecular orbitals (HOMO and LUMO) and help in understanding the electronic transitions.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to explore the potential reaction pathways and locate the transition states for the synthesis or reactions of "this compound." Using methods like DFT, it is possible to calculate the activation energies and reaction enthalpies, providing a thermodynamic and kinetic understanding of the chemical processes. For example, modeling the nitration of the parent acetamide-substituted pyridine could elucidate the regioselectivity of the reaction. Similarly, the reactivity of the title compound with other reagents can be computationally explored, guiding synthetic efforts and the design of new chemical transformations.

Synthesis and Chemical Behavior of 2 3 Nitropyridin 4 Yl Acetamide Derivatives and Analogues

Diversification of the Acetamide (B32628) Side Chain

The acetamide moiety of 2-(3-nitropyridin-4-yl)acetamide is a primary site for structural diversification. Synthetic strategies have been developed to introduce a wide range of substituents on the amide nitrogen and to modify the α-carbon, thereby creating a library of novel derivatives.

The synthesis of the parent compound, this compound, can be envisaged through the aminolysis of a corresponding ester, such as methyl (3-nitropyridin-4-yl)acetate. This ester intermediate is accessible through the reaction of 3-nitropyridine (B142982) with methyl chloroacetate (B1199739) in the presence of a strong base like potassium t-butoxide, which directs the substitution to the 4-position of the pyridine (B92270) ring. An alternative and widely used precursor is 4-chloro-3-nitropyridine (B21940), where the chlorine atom serves as a leaving group for nucleophilic substitution by acetamide precursors.

N-Substitution with Various Alkyl and Aryl Groups

The secondary amide nitrogen of the parent acetamide provides a reactive handle for the introduction of various alkyl and aryl groups. This is typically achieved by reacting a suitable precursor, such as 2-(3-nitropyridin-4-yl)acetic acid, with a diverse range of primary and secondary amines using standard peptide coupling agents. Alternatively, N-substituted derivatives can be prepared by reacting an activated form of the side chain, like 2-(3-nitropyridin-4-yl)acetyl chloride, with the desired amine.

While direct N-alkylation of the parent acetamide is challenging, a more common strategy involves the synthesis of various N-substituted 2-chloroacetamides, which are then used to alkylate a nucleophilic pyridine precursor. Although literature on the specific 4-acetamide isomer is scarce, a general methodology has been demonstrated for the 2-yl isomer. In this approach, a precursor like piperazinyl-3-nitropyridine is N-alkylated with a variety of N-aryl 2-chloroacetamides in the presence of a base such as potassium carbonate, yielding the desired N-arylacetamide derivatives researchgate.net. This modular approach allows for the incorporation of a wide array of substituted aryl groups, enabling fine-tuning of the molecule's properties.

Table 1: Examples of N-Substituted Acetamide Derivatives (Analogous Synthesis)

| Substituent (R) | Reagent | General Conditions |

| Phenyl | N-phenyl-2-chloroacetamide | K2CO3, Acetonitrile, Reflux |

| 4-Chlorophenyl | N-(4-chlorophenyl)-2-chloroacetamide | K2CO3, Acetonitrile, Reflux |

| 4-Methylphenyl | N-(4-methylphenyl)-2-chloroacetamide | K2CO3, Acetonitrile, Reflux |

| 2,4-Dichlorophenyl | N-(2,4-dichlorophenyl)-2-chloroacetamide | K2CO3, Acetonitrile, Reflux |

Structural Modifications at the α-Carbon of the Acetamide

The α-carbon of the acetamide side chain, being adjacent to the carbonyl group, is amenable to functionalization through enolate chemistry. Deprotonation with a suitable base can generate a nucleophilic enolate that can react with various electrophiles, allowing for the introduction of alkyl, aryl, or other functional groups.

For instance, the precursor methyl (3-nitropyridin-4-yl)acetate can be subjected to α-alkylation. The reaction would involve treating the ester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the enolate, followed by quenching with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce the desired substituent at the α-position. Subsequent aminolysis of the now α-substituted ester would yield the corresponding modified acetamide. This strategy significantly expands the structural diversity of the scaffold, allowing for the introduction of branching and additional functional groups directly adjacent to the pyridine core.

Modifications of the Pyridine Ring

The pyridine ring itself offers numerous opportunities for chemical modification. The inherent reactivity of the 3-nitropyridine system allows for the introduction of additional substituents, and the nitro group can be transformed into other key functional groups.

Substitution Patterns on the Pyridine Moiety (beyond 3-nitro-4-acetamide)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of the nitro group, facilitates nucleophilic aromatic substitution. The positions ortho and para to the nitro group (positions 2, 4, and 6) are activated towards nucleophilic attack. This reactivity can be harnessed to introduce additional substituents onto the pyridine ring. For example, 3-nitropyridines can undergo amination at the 2-position (para to the nitro group) under specific conditions ntnu.no.

Furthermore, starting with already substituted pyridines allows for the synthesis of more complex analogues. For instance, functionalized pyridine rings can be constructed from acyclic precursors, and direct C-H functionalization methods are emerging as powerful tools for modifying the pyridine core, although achieving specific regioselectivity can be challenging researchgate.net.

Alteration of the Nitro Group (e.g., to amino, halogen)

The nitro group is a versatile functional group that can be readily converted into other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry wikipedia.org. This conversion drastically alters the electronic properties of the pyridine ring, turning the electron-withdrawing nitro group into an electron-donating amino group, which in turn modifies the reactivity of the entire molecule.

Common methods for the reduction of the nitro group to an amine include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere wikipedia.org.

Metal-Acid Systems: Classic methods involve the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid scispace.com.

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst can serve as a hydrogen source mdpi.com.

Chemical Reduction: Reagents like sodium borohydride (B1222165) can be used, often in combination with a transition metal catalyst to enhance reactivity towards nitro groups jsynthchem.com.

The resulting 2-(3-aminopyridin-4-yl)acetamide is a key intermediate for further derivatization, particularly for the construction of fused heterocyclic systems. The amino group can also be converted into other functionalities, such as halogens, via Sandmeyer-type reactions, further expanding the synthetic possibilities.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Type | Typical Conditions |

| H₂, Pd/C | Catalytic Hydrogenation | Methanol or Ethanol, RT, 1-5 atm H₂ |

| Fe, HCl | Metal/Acid | Ethanol/Water, Reflux |

| SnCl₂, HCl | Metal/Acid | Concentrated HCl, RT or heat |

| NaBH₄, Ni(PPh₃)₄ | Chemical Reduction | Ethanol, RT |

| Hydrazine, Raney Ni | Transfer Hydrogenation | Ethanol, 0-10°C |

Formation of Fused and Bridged Heterocyclic Systems Containing the Nitropyridine Scaffold

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions, often following a key transformation of one of the functional groups, can lead to the formation of novel polycyclic structures.

A prominent example is the synthesis of pyrido[4,3-b]indoles, also known as γ-carbolines. The general strategy involves the reduction of the nitro group to an amino group, creating a 2-(3-aminopyridin-4-yl)acetamide intermediate. This intermediate contains both an aniline-like amino group and an adjacent acetamide side chain. Under appropriate conditions, typically involving acid catalysis and heat, an intramolecular cyclization can occur. This reaction, known as the Bischler-Napieralski or a related cyclization, involves the electrophilic attack of the carbonyl carbon of the acetamide onto the C2 position of the pyridine ring, followed by dehydration to form the fused indole system. This synthetic pathway has been successfully used to prepare substituted pyrido[4,3-b]indoles, which are of interest for their potential biological activities nih.gov. The substituents originally present on the acetamide side chain (at the α-carbon or the amide nitrogen) become incorporated into the newly formed fused ring, providing a powerful method for generating structural complexity.

Chemo- and Regioselectivity in Derivative Synthesis

The synthesis of derivatives of this compound is governed by the principles of chemo- and regioselectivity, where the inherent electronic nature of the substituted pyridine ring directs the outcome of chemical reactions. The strong electron-withdrawing effect of the nitro group at the 3-position deactivates the pyridine ring towards electrophilic substitution but highly activates it for nucleophilic substitution.

A primary method for the synthesis of the core structure of 4-substituted-3-nitropyridines, the direct precursors to this compound, is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. Research has demonstrated that the reaction of 3-nitropyridine with carbanions, such as the enolate of methyl chloroacetate, exhibits a high degree of regioselectivity. The nucleophilic attack preferentially occurs at the 4-position of the pyridine ring, which is ortho to the nitro group. This selectivity is attributed to the strong activation by the nitro group at this position. For instance, the reaction of 3-nitropyridine with methyl chloroacetate in the presence of a base like potassium t-butoxide yields methyl (3-nitropyridin-4-yl)acetate as the predominant, and often sole, isomer ntnu.no. The subsequent amidation of this ester would lead to the desired this compound.

In contrast, other nucleophilic substitution reactions on the 3-nitropyridine ring can exhibit different regioselectivity. For example, oxidative amination of 3-nitropyridine with ammonia (B1221849) and potassium permanganate leads to the formation of 2-amino-5-nitropyridine with high selectivity ntnu.no. This demonstrates that the choice of reagent and reaction conditions can selectively direct functionalization to either the 2- or 4-position relative to the nitro group.

Once the this compound scaffold is formed, further derivatization can be achieved through reactions targeting either the nitro group or the acetamide side chain. A key chemoselective transformation is the reduction of the nitro group. A variety of reducing agents can be employed to convert the nitro group to an amino group, which can then be further functionalized. The choice of reducing agent is crucial to avoid the reduction of other functional groups. For example, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of nitro groups. Other reagents like tin(II) chloride (SnCl₂) in acidic media or iron metal in acetic acid can also be used, offering different levels of chemoselectivity commonorganicchemistry.com. The selective reduction of the nitro group in the presence of an acetamide functionality is a well-established transformation in organic synthesis.

The acetamide side chain itself offers opportunities for derivatization. For instance, N-substituted derivatives can be prepared by reacting 3-nitropyridin-4-ylacetic acid (obtained from the hydrolysis of the corresponding ester) with a variety of amines using standard peptide coupling reagents. Alternatively, hydrolysis of the acetamide to the corresponding amine, followed by acylation, can also yield a range of derivatives.

Below is an interactive data table summarizing the regioselectivity observed in the synthesis of substituted 3-nitropyridine derivatives, which are precursors or analogues of this compound.

| Reaction Type | Reagent(s) | Position of Substitution | Major Product | Reference |

| Vicarious Nucleophilic Substitution | Methyl Chloroacetate, t-BuOK | 4-position (ortho to NO₂) | Methyl (3-nitropyridin-4-yl)acetate | ntnu.no |

| Oxidative Amination | NH₃, KMnO₄ | 2-position (para to NO₂) | 2-Amino-5-nitropyridine | ntnu.no |

| Nucleophilic Aromatic Substitution | Piperazine (B1678402) | 2-position (on 2-chloro-3-nitropyridine) | 1-(3-Nitropyridin-2-yl)piperazine | researchgate.net |

Structure-Reactivity Relationships within Analogous Compounds (focus on chemical outcomes)

The reactivity of analogues of this compound is profoundly influenced by the nature and position of substituents on the pyridine ring. These relationships can be understood by considering the electronic and steric effects of the substituents.

Electronic Effects: The nitro group at the 3-position is a powerful electron-withdrawing group, which, as previously mentioned, strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (positions 2, 4, and 6). The reactivity of the ring towards nucleophiles can be further modulated by the presence of other substituents.

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, at positions 2, 5, or 6 would decrease the electrophilicity of the pyridine ring, thereby reducing its reactivity towards nucleophiles. For example, a methyl group at the 2-position would be expected to slow down the rate of nucleophilic attack at the 4-position compared to the unsubstituted analogue.

Electron-withdrawing groups (EWGs) , such as cyano or additional nitro groups, would further activate the ring, increasing its reactivity towards nucleophiles. For instance, an additional nitro group at the 5-position would make the ring exceptionally electron-deficient and highly susceptible to nucleophilic attack.

Steric Effects: The steric hindrance caused by substituents can also play a crucial role in determining the chemical outcome of a reaction.

Substituents on the Pyridine Ring: A bulky substituent at a position adjacent to the reaction center can hinder the approach of a nucleophile, thereby slowing down or even preventing the reaction. For example, in the VNS reaction to introduce the acetamide side chain at the 4-position, a bulky substituent at the 5-position would likely decrease the reaction rate due to steric clash with the incoming nucleophile.

Substituents on the Nucleophile: The size of the attacking nucleophile is also a critical factor. Larger, more sterically demanding nucleophiles will react more slowly with the pyridine ring. Studies on the alkylation of nitropyridines via VNS have shown that while primary alkyl groups can be readily introduced, the reaction with secondary carbanions, such as that from isopropyl phenyl sulfone, can fail due to steric hindrance during the formation of the intermediate complex nih.govacs.org. This is because for effective stabilization of the intermediate anion, the alkyl substituent and the adjacent nitro group need to be coplanar with the pyridine ring, which can be sterically hindered with bulky groups nih.govacs.org.

The following interactive data table outlines the expected trends in reactivity of this compound analogues based on the electronic and steric effects of substituents.

| Analogue Structure (Substitution on Pyridine Ring) | Substituent Type | Expected Effect on Nucleophilic Attack at the Ring | Rationale |

| 2-Methyl-3-nitro-4-acetamidomethylpyridine | Electron-Donating (Alkyl) | Decreased Reactivity | The methyl group at the 2-position donates electron density to the ring, reducing its electrophilicity. |

| 5-Cyano-3-nitro-4-acetamidomethylpyridine | Electron-Withdrawing (Cyano) | Increased Reactivity | The cyano group at the 5-position further withdraws electron density, making the ring more susceptible to nucleophilic attack. |

| 5-tert-Butyl-3-nitro-4-acetamidomethylpyridine | Bulky Alkyl Group | Decreased Reactivity | The bulky tert-butyl group at the 5-position sterically hinders the approach of a nucleophile to the 4-position. |

| 3,5-Dinitro-4-acetamidomethylpyridine | Electron-Withdrawing (Nitro) | Significantly Increased Reactivity | The additional nitro group strongly activates the ring towards nucleophilic substitution. |

Applications in Advanced Organic Synthesis and Materials Chemistry Research

2-(3-Nitropyridin-4-yl)acetamide as a Versatile Synthetic Intermediate

The combination of a nitro group, which is strongly electron-withdrawing, and an amide functional group on a pyridine (B92270) ring suggests that This compound could serve as a versatile intermediate in synthesis. The nitro group activates the pyridine ring for certain reactions, while the acetamide (B32628) moiety offers a handle for further functionalization.

While the direct use of This compound as a precursor is not extensively detailed in widespread literature, related structures are actively used. For instance, derivatives like 2-chloro-3-nitropyridine (B167233) are common starting materials for synthesizing a variety of heterocyclic systems. nih.gov They react with nucleophiles such as piperazine (B1678402) to form complex molecules like pyridylpiperazine derivatives. nih.govresearchgate.net The synthesis of related N-(3-nitropyridin-2-yl)acetamide and N-(3-nitropyridin-4-yl)acetamide is noted, confirming the accessibility of this class of compounds. bldpharm.combldpharm.com The general reactivity of nitropyridines allows them to be precursors to a wide range of mono- and polynuclear heterocyclic systems with potential biological activities. researchgate.net

The construction of complex polycyclic architectures often relies on starting materials that can undergo cyclization reactions. Nitropyridines, in general, are used in the synthesis of fused heterocyclic systems. For example, 2- and 4-phenylthio-3-nitropyridine can be cyclized to form 5H-pyrido[2,3-b] chemicalbook.comgoogle.combenzothiazine and 5H-pyrido[3,4-b] chemicalbook.comgoogle.combenzothiazine, respectively. semanticscholar.org Although specific examples detailing the cyclization of This compound into polycyclic structures are not prominent, its inherent structure suggests potential for such applications, likely through reactions involving both the pyridine ring and the acetamide side chain.

Role in Methodological Development in Organic Chemistry

New synthetic methods often require robust and representative substrates to demonstrate their scope and limitations. The nitropyridine scaffold is a key feature in many such developments.